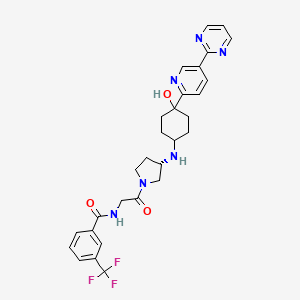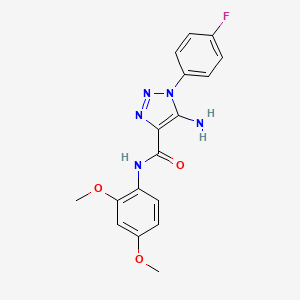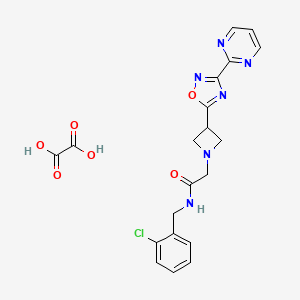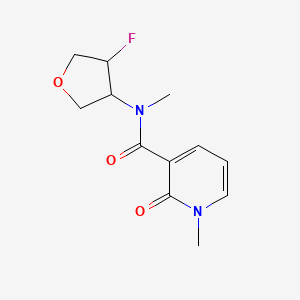
PF-4136309
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
PF-4136309 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of CCR2 antagonists and their chemical properties.
Biology: this compound is employed in research involving chemotaxis and the role of CCR2 in cellular signaling pathways.
Medicine: This compound has potential therapeutic applications in treating inflammatory and autoimmune diseases by inhibiting the CCR2 receptor.
Industry: This compound is used in the development of new pharmaceuticals and as a tool compound in drug discovery
Wirkmechanismus
Target of Action
PF-4136309, also known as INCB8761, is a potent, selective, and orally bioavailable antagonist of the chemokine receptor 2 (CCR2) in humans, mice, and rats . CCR2 is a primary transmembrane G-protein-coupled receptor (GPCR) that is commonly bound with monocytes .
Mode of Action
Upon oral administration, this compound specifically binds to CCR2 and prevents the binding of the endothelium-derived chemokine ligand CLL2 (monocyte chemoattractant protein-1 or MCP1) to its receptor CCR2 . This may result in the inhibition of CCR2 activation and signal transduction .
Biochemical Pathways
The binding of this compound to CCR2 inhibits CCR2 mediated signaling events such as intracellular calcium mobilization and ERK (extracellular signal-regulated kinase) phosphorylation . This can affect the chemotaxis of monocytes/macrophages, leading them to migrate directly to disease sites . The accumulation of macrophages at disease sites could result in the morbidity and deterioration of chronic inflammatory and autoimmune diseases .
Pharmacokinetics
This compound exhibits a moderate half-life in both species after intravenous administration . When administered orally, this compound is absorbed rapidly, with peak concentration time (Tmax) at 1.2 h for rats and 0.25 h for dogs . A similar half-life is observed in both species between intravenous dosing and oral dosing . This compound is well absorbed, with an oral bioavailability of 78% in both species .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of CCR2 activation and signal transduction . This can lead to a decrease in the chemotaxis of monocytes/macrophages, potentially reducing the severity of chronic inflammatory and autoimmune diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics of this compound was assessed in a study where food intake was found to influence the pharmacokinetics of this compound following a single dose at 1000 mg
Biochemische Analyse
Biochemical Properties
PF-4136309 exhibits potent antagonistic activity against CCR2, a chemokine receptor predominantly expressed on monocytes . The IC50 values for human, mouse, and rat CCR2 are 5.2 nM, 17 nM, and 13 nM respectively . It is potent in human chemotaxis activity with an IC50 of 3.9 nM . It also inhibits CCR2 mediated signaling events such as intracellular calcium mobilization and ERK (extracellular signal-regulated kinase) phosphorylation .
Cellular Effects
This compound has been shown to decrease levels of CD14+CCR2+ inflammatory monocytes (IM) in the peripheral blood . In pancreatic ductal adenocarcinoma (PDAC), the CCL2/CCR2 axis plays a key role in the immunosuppressive properties of the tumor microenvironment . This compound, by inhibiting CCR2, may potentially modulate these immunosuppressive effects .
Molecular Mechanism
The hypothesized mechanism of action of this compound is the inhibition of CCL2-induced trafficking of IM from the bone marrow to the tumor . This results in the depletion of tumor-associated macrophages from the tumor, potentially inhibiting inflammatory processes as well as angiogenesis, tumor cell migration, and tumor cell proliferation .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are not explicitly reported in the available literature. It has been noted that this compound exhibits a moderate half-life in both species after intravenous administration .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not explicitly reported in the available literature. It has been noted that this compound is well absorbed, with an oral bioavailability of 78% in both species .
Metabolic Pathways
This compound is not a cytochrome P450 (CYP) inhibitor, with IC50 values of >30 μM against five major CYP isozymes CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 . Moreover, this compound is not a CYP inducer at concentrations up to 30 μM .
Vorbereitungsmethoden
PF-4136309 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Analyse Chemischer Reaktionen
PF-4136309 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
PF-4136309 is unique in its high potency and selectivity as a CCR2 antagonist. Similar compounds include:
RS504393: Another CCR2 antagonist with similar inhibitory effects on CCR2-mediated signaling.
BMS-813160: A dual CCR2/CCR5 antagonist with broader applications in treating inflammatory diseases.
MK-0812: A CCR2 antagonist with potential therapeutic applications in treating rheumatoid arthritis and other inflammatory conditions.
This compound stands out due to its high oral bioavailability and selectivity for the CCR2 receptor .
Eigenschaften
IUPAC Name |
N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSVOHSYDRPBGI-CBQRAPNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1NC2CCC(CC2)(C3=NC=C(C=C3)C4=NC=CC=N4)O)C(=O)CNC(=O)C5=CC(=CC=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026041 | |
| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341224-83-6 | |
| Record name | PF-4136309 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341224836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-4136309 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2595V4KT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-cyanocycloheptyl)-2-[5-(3-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2582852.png)
![2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2582853.png)

![N-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2582862.png)
![Ethyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate](/img/structure/B2582864.png)
![3-[(2-Methoxyethyl)(methyl)amino]propanoic acid hydrochloride](/img/structure/B2582865.png)
![7-[(2-Chlorophenyl)methyl]-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione](/img/structure/B2582866.png)
![3-[(4-Cyanophenyl)methyl]-3-methyl-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2582867.png)
![(E)-2-Phenyl-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]ethenesulfonamide](/img/structure/B2582868.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2582869.png)


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2582873.png)
